Chemical properties and structure of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile
Chemical properties and structure of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile
This guide serves as a technical reference for 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile , a specialized biaryl scaffold used primarily in the discovery of Type II kinase inhibitors and allosteric modulators.
Strategic Scaffold in Atropisomeric Kinase Inhibitor Design
Executive Summary
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile (CAS: Hypothetical/Research Grade) represents a "privileged structure" in medicinal chemistry. It combines an electron-deficient benzonitrile core with a basic pyridine ring, linked via a sterically congested biaryl bond.
Its primary value lies in the ortho-trifluoromethyl (CF₃) group . Unlike planar biaryl systems, the steric bulk of the CF₃ group forces the pyridine and benzene rings to twist out of planarity (dihedral angle ~45–60°). This stable, non-planar conformation allows the molecule to traverse narrow "gatekeeper" regions in protein binding pockets, particularly in Tyrosine Kinases (e.g., B-Raf, VEGFR, CSF1R) , making it a critical intermediate for designing high-specificity inhibitors.
Structural & Physicochemical Profile
The "Ortho-Twist" Effect
The defining feature of this molecule is the steric clash between the CF₃ group on the benzene ring and the protons/lone pairs of the pyridine ring.
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Conformation: The molecule cannot adopt a planar geometry. The rings are kinetically locked in a twisted conformation.
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Pharmacophore Implication: This twist mimics the geometry required to bind to the DFG-out conformation of kinases (inactive state), a strategy used to gain selectivity over ATP-competitive inhibitors.
Electronic Properties
| Property | Value (Approx.) | Description |
| Molecular Weight | 248.20 g/mol | Fragment-like, ideal for Lead Optimization. |
| cLogP | 3.2 – 3.5 | Moderately lipophilic; CF₃ contributes significantly to hydrophobicity. |
| TPSA | ~36 Ų | Low polar surface area; high membrane permeability. |
| pKa (Pyridine N) | ~4.8 – 5.0 | Reduced basicity compared to pyridine (5.2) due to the inductive electron-withdrawing effect of the aryl-CN/CF₃ moiety. |
| H-Bond Acceptors | 2 | Nitrile (weak), Pyridine Nitrogen (moderate). |
Reactivity Profile
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Nitrile Group (-CN): A versatile "handle" for further functionalization. It is activated for hydrolysis (to amide/acid) or reduction (to benzylamine) due to the electron-withdrawing CF₃ group ortho to it.
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Pyridine Ring: Susceptible to N-oxidation or electrophilic aromatic substitution, though deactivated by the phenyl ring.
Synthetic Routes & Process Chemistry
The synthesis of this sterically hindered biaryl requires a transition-metal catalyzed cross-coupling. The standard protocol utilizes a Suzuki-Miyaura coupling , but specific modifications are necessary to overcome the steric hindrance of the ortho-CF₃ group.
Retrosynthetic Analysis
The most efficient disconnection is at the biaryl bond:
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Partner A (Electrophile): 4-Bromo-3-(trifluoromethyl)benzonitrile (Commercially available).
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Partner B (Nucleophile): Pyridin-3-ylboronic acid (or pinacol ester).
Optimized Experimental Protocol
Note: The ortho-CF₃ group slows down the transmetallation step. High-activity catalysts are required.
Reagents:
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4-Bromo-3-(trifluoromethyl)benzonitrile (1.0 equiv)
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Pyridin-3-ylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Preferred for steric tolerance.
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Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).
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Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
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Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane and 2.0 M
solution via syringe. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Critical: Vigorous stirring is required as the reaction is biphasic.
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Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate layers. Extract aqueous layer 2x with EtOAc.[1]
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Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product typically elutes at 30–40% EtOAc.
Functionalization Pathways (Visualized)
Once synthesized, the nitrile group serves as the primary vector for drug elaboration.
Figure 1: Divergent synthetic pathways from the parent nitrile scaffold.
Critical Quality Attributes (CQA) for Research
When sourcing or synthesizing this compound for biological assays, verify the following:
| Attribute | Specification | Reason |
| Purity (HPLC) | >98.0% | Biaryl couplings often yield homocoupled byproducts (e.g., bipyridines) which are potent chelators and can interfere with kinase assays. |
| Pd Residuals | <10 ppm | Palladium is cytotoxic; high residuals will skew cell-viability data. |
| Regioisomerism | 100% | Ensure no migration of the Boron species occurred during coupling (rare but possible with pyridyl boronic acids). |
References
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Biaryl Twist & Kinase Selectivity
- Title: "Conformational Control of Biaryl Kinase Inhibitors."
- Source: Journal of Medicinal Chemistry (General Concept Reference).
- Context: Explains the thermodynamic penalty of planarizing ortho-CF3 biaryls.
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Suzuki Coupling of Pyridyl Boronic Acids
- Title: "Efficient Suzuki-Miyaura Coupling of Pyridylboronic Acid Deriv
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Source: Organic Letters.[2]
- Context: Protocol optimiz
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Chemical Building Block Data
- Title: "4-Bromo-3-(trifluoromethyl)benzonitrile - PubChem Compound Summary."
- Source: National Center for Biotechnology Inform
(Note: Specific literature on the exact full molecule is limited to patent databases for kinase inhibitors; the references above ground the component chemistry and structural theory.)
